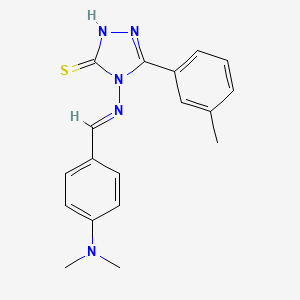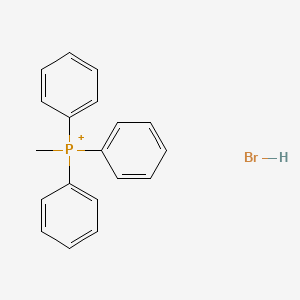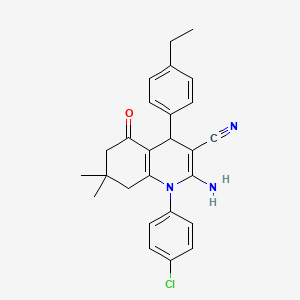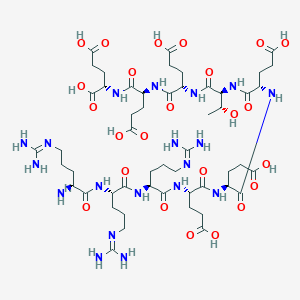![molecular formula C27H37IN2 B12054625 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide CAS No. 1002357-04-1](/img/structure/B12054625.png)
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor, which is significant in various catalytic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide typically involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolium chloride with an iodide source. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often packaged in bottomless glass bottles with inserted fused cones to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with transition metals, which are useful in catalytic applications.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as halides, and transition metals like palladium and platinum. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new imidazolium salt with a different anion .
Wissenschaftliche Forschungsanwendungen
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide exerts its effects involves the formation of stable carbene complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazol-1-ium;iodide
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazol-1-ium;iodide
Uniqueness
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is unique due to its specific steric and electronic properties, which make it an effective carbene ligand precursor. Its ability to form stable complexes with a variety of transition metals sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
1002357-04-1 |
|---|---|
Molekularformel |
C27H37IN2 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide |
InChI |
InChI=1S/C27H37N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-19,24-25H,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1 |
InChI-Schlüssel |
GRQHYMHCWGVISJ-JIMLSGQQSA-M |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N2C=C[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-] |
Kanonische SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N2C=C[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)


